CPhos Pd G4
Description
Historical Trajectory of Palladium Catalysis in Organic Synthesis
The journey of palladium-catalyzed cross-coupling reactions is a story of groundbreaking discoveries that have reshaped the landscape of chemical synthesis. icmpp.ro The pioneering work of Heck, Negishi, and Suzuki, who were awarded the Nobel Prize in Chemistry in 2010, laid the foundation for this powerful methodology. icmpp.ronih.gov These reactions, including the Heck, Suzuki-Miyaura, and Negishi couplings, demonstrated the remarkable ability of palladium complexes to facilitate the formation of C-C bonds between different organic fragments, a previously challenging endeavor. icmpp.roacs.org
Early iterations of these reactions often required harsh conditions and were limited in their substrate scope. wikipedia.org A significant leap forward came with the development of sophisticated phosphine (B1218219) ligands that could stabilize the palladium center and modulate its reactivity. rsc.org The introduction of bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines, proved to be a game-changer, allowing for reactions to be carried out under milder conditions with a broader range of substrates, including less reactive aryl chlorides. wikipedia.org This evolution in ligand design was crucial for the widespread adoption of palladium-catalyzed cross-coupling in academia and industry, particularly in the synthesis of pharmaceuticals and advanced materials. acs.orgnumberanalytics.com The continuous quest for more robust and efficient catalytic systems paved the way for the development of "precatalysts," which are stable, pre-formed palladium complexes that readily generate the active catalytic species under reaction conditions. psu.edu
Evolution of Buchwald Precatalyst Generations (G1-G6)
The Buchwald group has been at the forefront of developing highly active and user-friendly palladium precatalysts. sigmaaldrich.com These precatalysts are designed to be air- and moisture-stable, with good solubility in common organic solvents, simplifying their handling and application. sigmaaldrich.comsigmaaldrich-jp.com The evolution of these precatalysts is categorized into distinct generations, each featuring structural modifications that enhance their performance and broaden their utility. sigmaaldrich-jp.comresearchgate.net
First Generation (G1): These initial precatalysts facilitated the easier generation of the active Pd(0) species, typically requiring deprotonation with a base. sigmaaldrich.com While effective, their activation could sometimes require specific conditions. nih.gov
Second Generation (G2): The G2 precatalysts incorporated a biphenyl-based ligand backbone, which allowed for the generation of the active catalyst at room temperature with weaker bases like phosphates or carbonates. sigmaaldrich.com However, they could exhibit limited stability. nih.gov
Third Generation (G3): A significant advancement was the replacement of the chloride ligand with a non-coordinating methanesulfonate (B1217627) (OMs) anion. sigmaaldrich.com This modification in the G3 precatalysts led to greater versatility, accommodating bulkier ligands and exhibiting enhanced stability in solution. sigmaaldrich.com
Fourth Generation (G4): The G4 precatalysts, including CPhos Pd G4, addressed a subtle but important issue with the G3 generation. The activation of G3 precatalysts generates carbazole (B46965) as a byproduct, which in some cases can inhibit the catalytic reaction or complicate product purification. sigmaaldrich-jp.comsigmaaldrich.com In G4 precatalysts, the amino group on the biphenyl (B1667301) backbone is methylated. sigmaaldrich.combiocompare.com This modification results in the formation of N-methylcarbazole upon activation, a less intrusive byproduct. sigmaaldrich.com G4 precatalysts also exhibit higher solubilities while maintaining excellent catalytic activity. sigmaaldrich-jp.com
Fifth and Sixth Generations (G5 and G6): Further refinements led to the G5 precatalysts, featuring an arylated amino group, and the G6 precatalysts, which are oxidative addition complexes. sigmaaldrich-jp.comsigmaaldrich.com These later generations offer additional advantages in specific applications, such as the ability to support extremely bulky ligands (G6) and activation without the need for a base (G6). sigmaaldrich-jp.comsigmaaldrich.com
| Generation | Key Structural Feature | Activation Conditions | Key Advantages | Byproduct of Activation |
|---|---|---|---|---|
| G1 | Phenethylamine-based backbone | Deprotonation with base | Easier generation of active Pd(0) | - |
| G2 | Biphenyl-based backbone | Weak phosphate (B84403) or carbonate bases at room temperature | Milder activation conditions | Carbazole |
| G3 | Methanesulfonate (OMs) anion | Base | Accommodates bulky ligands, enhanced solution stability | Carbazole |
| G4 | Methylated amino group on biphenyl backbone | Base | Generates less intrusive N-methylcarbazole byproduct, higher solubility | N-methylcarbazole |
| G5 | Arylated amino group on biphenyl backbone | Base | Higher solubility | N-phenylcarbazole |
| G6 | Oxidative addition complexes | No base required for activation | Supports extremely bulky ligands, innocuous byproducts | - |
Positioning and Significance of this compound as a Fourth-Generation Precatalyst
This compound holds a significant position within the family of Buchwald precatalysts as a robust and highly effective fourth-generation catalyst. sigmaaldrich.com Its design incorporates the key features that make the G4 series advantageous: the methylated amino group on the biphenyl scaffold and the methanesulfonate counterion. sigmaaldrich.combiocompare.com This specific combination leads to a precatalyst that is not only air- and moisture-stable but also exhibits excellent solubility in a wide range of organic solvents. sigmaaldrich.com
The primary significance of this compound lies in its ability to circumvent potential issues associated with earlier generation precatalysts. The formation of N-methylcarbazole instead of carbazole during catalyst activation is a key benefit, as it minimizes potential catalyst inhibition and simplifies the purification of the desired products. sigmaaldrich.comsigmaaldrich.com This makes this compound a more reliable and "cleaner" catalyst for many applications.
From a practical standpoint, the use of this compound often allows for lower catalyst loadings and shorter reaction times, which is economically and environmentally advantageous. protheragen.ai Its high catalytic activity has been demonstrated in a variety of challenging cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, Heck, Hiyama, Sonogashira, and Stille couplings. sigmaaldrich.comnih.gov The CPhos ligand itself, a dialkylbiarylphosphine, imparts high reactivity and selectivity to the palladium center, enabling the coupling of a broad array of substrates, including sterically hindered and electronically diverse partners. wikipedia.orgnih.gov The enhanced performance and user-friendly nature of this compound have solidified its role as a go-to catalyst for chemists in both academic research and industrial process development.
| Property | Description |
|---|---|
| Chemical Name | 2′-(dicyclohexylphosphino-κP)-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]palladium(II) |
| CAS Number | 1810068-32-6 |
| Molecular Formula | C42H56N3O3PPdS |
| Molecular Weight | 820.37 g/mol |
| Appearance | Powder or crystals |
| Stability | Air, moisture, and thermally-stable |
| Solubility | Good solubility in common organic solvents |
| Generation | Fourth Generation (G4) Buchwald Precatalyst |
Structure
2D Structure
Properties
Molecular Formula |
C42H57N3O3PPdS- |
|---|---|
Molecular Weight |
821.4 g/mol |
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C28H41N2P.C13H12N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
BVNNTLYMCHFLNX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Precatalyst Architecture and Ligand Design Principles of Cphos Pd G4
Structural Features of the CPhos Ligand and its Palladium(II) Complex
The CPhos Pd G4 precatalyst is a sophisticated molecular architecture built around two key components: the CPhos ligand and the fourth-generation aminobiphenyl palladium scaffold.
The CPhos ligand , formally known as 2-dicyclohexylphosphino-2′,6′-bis(N,N-dimethylamino)biphenyl, is a member of the dialkylbiaryl phosphine (B1218219) ligand family. Its structure is characterized by several key features:
A biphenyl (B1667301) backbone which provides a rigid and sterically defined framework.
A dicyclohexylphosphino group attached to one of the phenyl rings. The bulky and electron-donating cyclohexyl groups are crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Two dimethylamino groups positioned at the 2′ and 6′ positions of the second phenyl ring. These electron-donating groups increase the electron density on the phosphine, which in turn enhances the catalytic activity of the palladium center.
Rational Design Modifications in Fourth-Generation (G4) Buchwald Precatalysts
The evolution from first-generation (G1) to fourth-generation (G4) Buchwald precatalysts has been driven by a deep understanding of the catalytic cycle and its deactivation pathways. The G4 scaffold incorporates specific modifications to enhance performance, stability, and ease of use.
Role of Amino Group Methylation in G4 Scaffold
A defining feature of the G4 precatalyst series is the methylation of the amino group on the 2-aminobiphenyl (B1664054) backbone of the palladacycle. wikipedia.orgsigmaaldrich.com In third-generation (G3) precatalysts, this is a primary amine (-NH2). Upon activation of the G3 precatalyst, this aminobiphenyl fragment is released as carbazole (B46965). wikipedia.org In the G4 scaffold, the methylated amine (-NHMe) leads to the formation of N-methylcarbazole as a byproduct upon activation. chemrxiv.org
This seemingly minor modification is a critical design element. The carbazole byproduct generated from G3 precatalysts can itself act as a ligand, coordinating to the active Pd(0) center and causing catalyst inhibition. wikipedia.orgchemrxiv.org In some cases, it can also react with the starting materials, leading to unwanted side products and complicating purification. researchgate.net The N-methylcarbazole generated from G4 precatalysts is a significantly less intrusive byproduct, largely circumventing these issues and leading to more robust and reliable catalytic performance. wikipedia.org
Enhanced Precatalyst Stability and Solubility Profile
Buchwald G4 precatalysts, including this compound, are noted for being air, moisture, and thermally-stable solids. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This stability simplifies handling and setup of reactions, a significant advantage over many sensitive organometallic reagents. The G3 and G4 generations exhibit enhanced stability in solution compared to the earlier G1 and G2 precatalysts. wikipedia.orgresearchgate.net
Furthermore, a key advantage of the G4 modification is an improved solubility profile. G4 precatalysts exhibit higher solubilities in common organic solvents used for cross-coupling reactions compared to their G3 counterparts. wikipedia.orgresearchgate.net This enhanced solubility is beneficial for achieving homogeneous reaction conditions, which can lead to faster reaction rates and more consistent results.
| Generation | Key Scaffold Feature | Stability Profile | Solubility Profile |
|---|---|---|---|
| G1/G2 | Phenethylamine (B48288) or 2-aminobiphenyl with Cl⁻ anion | Generally stable solids, but less stable in solution | Moderate |
| G3 | 2-aminobiphenyl with OMs⁻ anion | Good solid-state and enhanced solution stability | Good |
| G4 | N-methyl-2-aminobiphenyl with OMs⁻ anion | Air, moisture, and thermally stable solid; good solution stability | High solubility in common organic solvents |
Addressing Catalyst Deactivation Pathways from Earlier Generations
The rational design of this compound directly addresses known deactivation pathways that affected earlier generations of palladium catalysts and precatalysts.
Inefficient generation of LPd(0): Traditional methods of generating the active LPd(0) catalyst from sources like Pd(OAc)2 or Pd2(dba)3 with a separate ligand can be inefficient and lead to poorly defined active species and variable ligand-to-palladium ratios. The G4 precatalyst structure ensures a clean, quantitative, and rapid generation of the active monoligated palladium(0) species upon activation with a base. wikipedia.orgsigmaaldrich.com
Inhibition by Carbazole: As detailed in section 2.2.1, the primary deactivation pathway specific to G3 precatalysts is inhibition by the carbazole byproduct. The methylation of the aminobiphenyl scaffold in G4 precatalysts effectively blocks this pathway by producing the less coordinating N-methylcarbazole. wikipedia.orgchemrxiv.org
Limited Ligand Scope (in G1/G2): Earlier generations of precatalysts were not always compatible with the full range of bulky and electron-rich biarylphosphine ligands. The G3 and G4 scaffolds, which feature a non-coordinating methanesulfonate (B1217627) anion instead of chloride, can accommodate an exceptionally broad scope of ligands, including the highly sterically demanding ones like BrettPhos. wikipedia.orgresearchgate.net
Comparison of CPhos Ligand Characteristics within the Buchwald Biarylphosphine Family
The effectiveness of a Buchwald precatalyst is intrinsically linked to the steric and electronic properties of its associated biarylphosphine ligand. CPhos is one of several highly successful ligands in this family, each with distinct structural features that make it well-suited for particular applications. A comparison with other common Buchwald ligands such as XPhos, SPhos, and RuPhos highlights these differences.
The steric bulk of a phosphine ligand is a critical parameter, often quantified by the Tolman cone angle (θ) . A larger cone angle indicates greater steric hindrance around the phosphorus atom, which can facilitate reductive elimination and stabilize the monoligated Pd(0) species.
CPhos (2-dicyclohexylphosphino-2′,6′-bis(N,N-dimethylamino)biphenyl) features two dimethylamino groups on the non-phosphine-bearing ring. These groups are strongly electron-donating.
XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is characterized by three bulky isopropyl groups, making it one of the most sterically demanding ligands in the family. wikipedia.org
SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) incorporates two methoxy (B1213986) groups, which are less sterically bulky than the dimethylamino groups of CPhos but still provide significant electron donation. wikipedia.org
RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) contains two isopropoxy groups, which offer a different steric and electronic profile compared to the other ligands. Its cone angle is notably large, attributed to the biaryl substituent. nih.gov
The following table presents computationally derived linear cone angles for these ligands, providing a quantitative measure of their steric bulk.
| Ligand | Key Substituents | Computed Linear Cone Angle (θL) [°] |
|---|---|---|
| CPhos | 2',6'-bis(N,N-dimethylamino) | 214.7 |
| SPhos | 2',6'-dimethoxy | 227.4 |
| RuPhos | 2',6'-diisopropoxy | 219.9 |
| XPhos | 2',4',6'-triisopropyl | 238.7 |
Data sourced from a 2019 computational study by Jover and Cirera. rsc.org
These structural differences translate into varied performance across different types of cross-coupling reactions, allowing chemists to select the optimal ligand for a specific transformation. For instance, the unique electronic properties of CPhos make its complexes highly active for challenging Negishi couplings. acs.org The significant steric bulk of XPhos is often advantageous for Buchwald-Hartwig aminations of aryl chlorides. wikipedia.org
Mechanistic Elucidation of Cphos Pd G4 Catalysis
Precatalyst Activation and Formation of Active Palladium(0) Species
CPhos Pd G4 is a Pd(II) complex that requires activation to generate the catalytically active monoligated Pd(0) species, LPd(0). sigmaaldrich.comsigmaaldrich-jp.com This activation process is a key step that initiates the catalytic cycle.
The activation of this compound, like other Buchwald palladacycle precatalysts, is typically initiated by a base. sigmaaldrich.comsigmaaldrich-jp.comresearchgate.net The fourth-generation (G4) precatalysts feature a methylated amino group on the biphenyl (B1667301) backbone, a modification that enhances solubility and maintains high catalytic activity compared to earlier generations. alfachemic.comsigmaaldrich-jp.com
The process begins with the deprotonation of the N-methylaminobiphenyl scaffold by the base. sigmaaldrich-jp.comslideshare.net This is followed by reductive elimination, which releases the active LPd(0) species (where L = CPhos), a methanesulfonate (B1217627) salt, and N-methylcarbazole. sigmaaldrich.comsigmaaldrich-jp.com The use of a weak base is generally sufficient to promote this transformation at room temperature. slideshare.net The efficient and rapid generation of the active LPd(0) species under mild conditions is a significant advantage of these G4 precatalysts. sigmaaldrich.comnih.gov
Table 1: Comparison of Buchwald Precatalyst Generations
| Generation | Scaffold | Activating Base | Activation Temperature | Byproduct |
|---|---|---|---|---|
| G1 | Phenethylamine (B48288) | Amide, Alkoxide, Carbonate | -40 °C to elevated temp | - |
| G2 | Aminobiphenyl | Phosphate (B84403), Carbonate | Room Temperature | - |
| G3 | Aminobiphenyl | Weak bases | Room Temperature | Carbazole (B46965) |
| G4 | N-Methylaminobiphenyl | Weak bases | Room Temperature | N-Methylcarbazole |
This table summarizes the key features of different generations of Buchwald precatalysts, highlighting the progression in their activation requirements and byproducts. sigmaaldrich.comsigmaaldrich-jp.comslideshare.net
During catalysis, the active catalyst can be diverted into off-cycle, catalytically dormant or less active palladium species, which can significantly hinder the reaction rate. mit.edunih.gov The formation of these off-cycle species is a critical consideration in understanding and optimizing this compound-catalyzed reactions.
One common pathway for catalyst deactivation involves the displacement of the phosphine (B1218219) ligand by other components in the reaction mixture, such as primary amines, N-heterocycles, or thiolates. mit.edunih.govmit.edu This can lead to the formation of unreactive palladium complexes. mit.edu For instance, in C-N cross-coupling reactions, excess primary amine or N-heterocycle-containing substrates can displace the CPhos ligand, forming dormant palladium species that may require heating to re-enter the catalytic cycle. nih.gov
Mitigation strategies for off-cycle species formation often involve the careful selection of reaction parameters. The use of bulky, electron-donating ligands like CPhos itself helps to stabilize the active catalyst and disfavor ligand displacement. mit.eduwikipedia.org Additionally, controlling the concentration of potentially inhibiting species and optimizing the base and solvent system can minimize the formation of off-cycle complexes. wuxiapptec.comacs.org In some cases, the addition of a slight excess of the phosphine ligand can help to maintain the concentration of the active LPd(0) species. sigmaaldrich.com
Detailed Catalytic Cycle Pathways
Once the active LPd(0) species is formed, it enters the catalytic cycle, which primarily consists of three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgillinois.edu
The first step in the catalytic cycle is the oxidative addition of an aryl halide or pseudohalide (Ar-X) to the LPd(0) complex. This reaction forms a Pd(II) intermediate, L(Ar)Pd(X). chemrxiv.orgillinois.edu The rate of oxidative addition is influenced by the nature of the aryl electrophile, with a general reactivity order of Ar-I > Ar-Br > Ar-OTf > Ar-Cl. wuxiapptec.com However, in some Buchwald-Hartwig aminations, the order can be Ar-Br > Ar-Cl > Ar-I due to the inhibitory effects of iodide. wuxiapptec.com The strong electron-donating capacity of the CPhos ligand accelerates this step. benchchem.com
This compound has demonstrated effectiveness with a broad range of substrates, including challenging aryl chlorides. benchchem.com It is particularly useful in Negishi couplings involving secondary alkylzinc halides and aryl halides, where it suppresses common side reactions. wikipedia.org
Following oxidative addition, the transmetalation step occurs, where a nucleophile (Nu-M) reacts with the L(Ar)Pd(X) complex. This involves the transfer of the nucleophilic group to the palladium center and the halide to the metal M, forming a new Pd(II) intermediate, L(Ar)Pd(Nu), and a salt (M-X). wuxiapptec.comillinois.edu
The final step of the catalytic cycle is reductive elimination from the L(Ar)Pd(Nu) intermediate. This step forms the desired cross-coupled product (Ar-Nu) and regenerates the active LPd(0) catalyst, which can then re-enter the cycle. chemrxiv.orgacs.org
The rate of reductive elimination is influenced by the electronic properties of both the ligand and the coupling partners. acs.orgnih.gov Electron-donating ligands like CPhos can influence the rate of this step. Specifically, the CPhos ligand has been shown to increase the rate of reductive elimination relative to competing side reactions like β-hydride elimination, which is particularly beneficial in couplings involving alkyl groups. wikipedia.org For C-N bond formation, faster rates of reductive elimination are observed from Pd(II) amido complexes derived from electron-rich diarylamines or electron-deficient aryl halides. acs.org
Influence of Ligand Properties on Catalytic Turnover and Selectivity
The catalytic efficacy of the this compound system is intricately linked to the unique steric and electronic characteristics of the CPhos ligand. These properties govern the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, ultimately dictating the reaction's rate and the preferential formation of the desired product. wikipedia.orgnumberanalytics.com
The CPhos ligand, chemically known as 2-dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)-1,1'-biphenyl, possesses a combination of a bulky dicyclohexylphosphine (B1630591) group and electron-donating dimethylamino substituents. benchchem.com This unique architecture imparts specific steric and electronic effects that are crucial for its catalytic performance.
Steric Parameters:
The steric bulk of the CPhos ligand, often quantified by parameters like the Tolman cone angle, plays a pivotal role in creating a specific coordination environment around the palladium center. numberanalytics.comub.edu This steric hindrance influences the stability of catalytic intermediates and can prevent undesirable side reactions. For instance, the bulky nature of the ligand can promote reductive elimination, the final step in many cross-coupling reactions, leading to higher product yields.
Research has shown that the steric profile of biarylphosphine ligands like CPhos is a key determinant of their success in challenging coupling reactions. While excessively bulky ligands can hinder substrate approach, a well-balanced steric environment, as found in CPhos, is often optimal. The dicyclohexylphosphine group provides significant steric bulk, which is a defining feature of this ligand class. benchchem.com
Electronic Parameters:
The electronic properties of the CPhos ligand are largely dictated by the electron-donating dimethylamino groups on the biphenyl backbone. benchchem.com These groups increase the electron density on the palladium center, which can have several beneficial effects. numberanalytics.com For instance, an electron-rich palladium center can facilitate the oxidative addition step of the catalytic cycle.
The Tolman Electronic Parameter (TEP) is a common measure of the electronic effect of phosphine ligands. numberanalytics.com For CPhos, the electron-donating nature of the dimethylamino groups results in a more electron-rich palladium center compared to ligands without such substituents. This enhanced electron density stabilizes the catalytically active Pd(0) species and can accelerate the rate-determining reductive elimination step in many cross-coupling reactions. benchchem.comacs.org Studies have demonstrated that electron-donating groups on the biaryl backbone are key to the stability of intermediate amido complexes in C-N cross-coupling reactions. mit.edu
The interplay between steric and electronic effects is critical. For example, in Negishi coupling reactions, the CPhos ligand has been shown to effectively promote the reductive elimination step relative to the undesired beta-hydride elimination, leading to high selectivity for the desired product. wikipedia.orgresearchgate.net However, for certain substrates, particularly sterically hindered ones, other ligands with different steric and electronic profiles, such as XPhos, may offer superior performance. benchchem.com
Table 1: Comparison of Ligand Properties and Catalytic Performance
| Ligand | Key Steric Feature | Key Electronic Feature | Typical Application |
| CPhos | Bulky dicyclohexylphosphine group | Electron-rich due to dimethylamino groups benchchem.com | Negishi coupling, high selectivity wikipedia.orgbenchchem.com |
| XPhos | Very bulky triisopropylphenylphosphine group | Less electron-donating than CPhos | Coupling of sterically hindered substrates benchchem.com |
| SPhos | Bulky dicyclohexylphosphine group with methoxy (B1213986) groups | Electron-rich "lower" aryl ring acs.org | C-N coupling reactions acs.org |
Research has shown that ligand exchange on palladium oxidative addition complexes (OACs) is a viable strategy for diversifying the catalytic system. nih.gov This process is often sterically driven, with smaller ligands being able to displace bulkier ones. nih.gov While CPhos itself is a bulky ligand, the principles of ligand exchange are relevant to the broader class of biarylphosphine-ligated palladium precatalysts.
In mixed-ligand systems, the presence of a free ligand can influence the catalytic cycle. For instance, in a study involving a C-N cross-coupling reaction, the addition of a free ligand to a biarylphosphine-ligated Pd-G4 precatalyst resulted in a yield identical to that obtained when the free ligand was used as both the bound and unbound ligand. nih.gov This suggests that in situ ligand exchange can be a powerful tool for rapidly screening a variety of ligands for a specific transformation without the need to synthesize each individual precatalyst. nih.gov
The concentration of the ligand relative to the palladium center can also play a significant role. In some systems, a high ligand-to-palladium ratio is necessary to maintain the desired catalytic activity, which can be attributed to the dynamic nature of ligand interactions with the catalyst. hes-so.ch The ability to perform ligand exchange with catalytic quantities of both the palladium precatalyst and the free ligand highlights the efficiency of this process. nih.gov
Diverse Catalytic Applications of Cphos Pd G4 in Organic Transformations
Carbon-Carbon Bond Formation Reactions
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. CPhos Pd G4 has proven to be an effective catalyst for several key C-C bond-forming reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most widely employed methods for the synthesis of biaryl and substituted aromatic compounds. The reaction involves the cross-coupling of an organoboron species with an organic halide or triflate. The use of advanced catalyst systems, particularly those incorporating bulky and electron-rich dialkylbiarylphosphine ligands like CPhos, has significantly expanded the scope of this reaction to include challenging substrates such as unactivated aryl chlorides. nih.gov
The fourth-generation (G4) precatalysts, including those with CPhos and related ligands like XPhos, offer distinct advantages. The methylated amine on the biphenyl (B1667301) backbone of the G4 precatalyst prevents the formation of potentially nucleophilic byproducts (e.g., carbazole) that can interfere with certain reactions, a known limitation of earlier generation precatalysts. researchgate.net This feature enhances the catalyst's stability and reliability, particularly in sensitive applications. Research on related XPhos Pd G4 catalysts has demonstrated full conversion in the coupling of challenging substrates like (5-formylthiophen-2-yl)boronic acid at moderate temperatures. researchgate.net Catalyst systems based on dialkylbiaryl phosphine (B1218219) ligands are proficient in coupling a wide array of aryl chlorides, aryl tosylates, and heteroaryl systems, often with high efficiency and tolerance for various functional groups. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions This table illustrates the general capability of CPhos-type G4 catalysts in Suzuki-Miyaura couplings.
Negishi Cross-Coupling
The Negishi cross-coupling reaction forges a C-C bond between an organozinc reagent and an organic halide. A significant challenge in couplings involving secondary alkyl nucleophiles is the competition between the desired reductive elimination and undesired side reactions like β-hydride elimination, which leads to isomerized products. nih.gov
Research has shown that palladium catalysts bearing the CPhos ligand are exceptionally effective at promoting the desired reductive elimination pathway while suppressing β-hydride elimination. organic-chemistry.org This catalytic system enables the efficient coupling of secondary alkylzinc halides with a wide range of sterically and electronically demanding aryl bromides and activated aryl chlorides. The use of CPhos results in high yields and excellent ratios of the desired secondary-coupled product to the undesired primary-coupled isomer, making it a powerful tool for C(sp³)–C(sp²) bond formation. organic-chemistry.org However, for some electron-deficient six-membered nitrogen heterocycles, the selectivity with the CPhos-based catalyst can be lower, prompting the development of other specialized biarylphosphine ligands for these specific substrates. nih.gov
Table 2: CPhos-Catalyzed Negishi Coupling of Secondary Alkylzinc Halides with Aryl Halides Data sourced from research findings on the CPhos ligand system. organic-chemistry.org
Heck Reactions
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org
This compound is a suitable precatalyst for Heck reactions. The bulky, electron-rich nature of the CPhos ligand is designed to facilitate the key steps of the catalytic cycle, particularly the oxidative addition of less reactive aryl chlorides. While the Heck reaction is a cornerstone of C-C bond formation, specific literature detailing extensive substrate scope studies with the this compound catalyst is less common compared to its application in other cross-coupling reactions. Nonetheless, its inclusion in the family of highly active Buchwald precatalysts indicates its utility for this transformation, especially for challenging substrates where older catalyst systems may fail.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The classic reaction utilizes a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
Modern palladium precatalysts like this compound are designed to be highly active for such transformations. The properties of the CPhos ligand can facilitate the coupling of a wide range of aryl and heteroaryl halides. While copper-free Sonogashira variants have been developed to avoid the homocoupling of alkynes (Glaser coupling), the efficiency of the palladium catalyst remains paramount. libretexts.org The robust nature of G4 precatalysts makes them well-suited for these reactions, providing a stable and active source of the necessary Pd(0) catalytic species.
Hiyama Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.org A key feature of this reaction is the required activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that is competent for transmetalation to the palladium center. The reaction offers an alternative to other coupling methods, particularly as organosilanes are often stable, low-toxicity reagents. nih.gov
Catalyst systems featuring bulky, electron-rich phosphine ligands are effective for Hiyama couplings, especially when using challenging electrophiles like aryl chlorides or sulfonates. nih.gov this compound, with its advanced ligand and stable precatalyst design, is applicable to this methodology. The catalyst's high activity is beneficial in facilitating the coupling of diverse substrates, including those with various functional groups.
Stille Coupling
The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by palladium. nih.gov A major advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, allowing for their use in complex syntheses. wikipedia.org
The development of catalysts based on biarylphosphine ligands has been crucial for expanding the scope of the Stille reaction to include less reactive electrophiles like aryl chlorides and aryl sulfonates. nih.govresearchgate.net The CPhos ligand, being a member of this class, provides a highly active catalytic system for this transformation. This compound is therefore an effective precatalyst for mediating Stille couplings, including those involving sterically hindered substrates or heteroaryl components, where high catalyst activity is essential for achieving good yields.
Carbon-Nitrogen (C-N) Cross-Coupling Reactions (Buchwald-Hartwig Amination)wikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forging carbon-nitrogen bonds through the coupling of amines with aryl halides or pseudohalides. wikipedia.org This methodology has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, surpassing many classical methods for creating aryl amines. nih.govwikipedia.org this compound, as an advanced precatalyst, is highly effective in facilitating these transformations under mild conditions.
This compound and related dialkylbiaryl phosphine-ligated catalysts have proven to be highly efficient for the N-arylation of both primary and secondary amines. Catalyst systems utilizing ligands like BrettPhos, which is structurally similar to CPhos, have been shown to couple a range of primary aliphatic amines with functionalized aryl chlorides, often at low catalyst loadings. nih.gov Similarly, the arylation of secondary amines, including cyclic variants like piperidine (B6355638) and morpholine, as well as acyclic amines, has been successfully achieved with aryl chlorides using robust catalyst systems. nih.gov The high selectivity for monoarylation of primary amines is a significant advantage of these advanced catalyst systems, addressing a common challenge in C-N coupling reactions. organic-chemistry.org
The table below illustrates representative examples of the arylation of primary and secondary amines using catalyst systems based on dialkylbiaryl phosphine ligands, similar in function to CPhos.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloro-tert-butylbenzene | n-Hexylamine (Primary) | Pd₂(dba)₃ / XPhos | NaO-t-Bu | THF | 100 | 99 | researchgate.net |
| 2-Chloroanisole | n-Hexylamine (Primary) | Pd₂(dba)₃ / Cy*Phine | NaO-t-Bu | THF | 100 | 98 | researchgate.net |
| 4-Bromotoluene | Morpholine (Secondary) | Pd(OAc)₂ / RuPhos | NaO-t-Bu | THF | RT | 96 | nih.gov |
| 4-Chloro-tert-butylbenzene | Di-n-butylamine (Secondary) | Pd(OAc)₂ / RuPhos | NaO-t-Bu | THF | 80 | 92 | nih.gov |
A significant challenge in C-N cross-coupling is the reaction of sterically hindered substrates. researchgate.netresearchgate.net The development of bulky dialkylbiaryl phosphine ligands, such as the one incorporated in this compound, has been instrumental in overcoming this limitation. nih.gov These ligands create a sterically demanding environment around the palladium center that promotes the crucial reductive elimination step, even with bulky coupling partners like ortho-substituted anilines or α-tertiary amines. nih.govorganic-chemistry.org
Furthermore, the robustness of modern palladium catalysts allows for excellent functional group tolerance. Reactions can be performed in the presence of sensitive functionalities such as primary alcohols, amides, and even unprotected carboxylic acids without the need for protecting groups. nih.govresearchgate.net This compatibility is crucial for streamlining synthetic routes in the preparation of complex molecules. nih.gov For example, catalyst systems with ligands like GPhos, which incorporates features to enhance stability and reactivity, enable the coupling of sterically hindered primary amines at room temperature. nih.gov
| Aryl Halide | Amine Nucleophile | Key Feature | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Sterically Hindered | 96 | researchgate.netorganic-chemistry.org |
| 2-Chloropyrazine | tert-Octylamine | Sterically Hindered | 95 | nih.gov |
| 4-Bromobenzoic acid | n-Butylamine | Functional Tolerance (-COOH) | 95 | nih.gov |
| 4-Bromo-N,N-dimethylbenzamide | Cyclohexylamine | Functional Tolerance (-CONH₂) | 98 | nih.gov |
| (4-Bromophenyl)methanol | n-Propylamine | Functional Tolerance (-OH) | 99 | nih.gov |
The amination of heteroaryl halides is a particularly important transformation, as the resulting products are common motifs in pharmaceuticals. nih.gov However, these substrates often pose challenges due to potential catalyst inhibition or side reactions involving the heteroatom. mit.edu Catalyst systems based on dialkylbiaryl phosphine ligands have demonstrated broad utility in this area. For instance, RuPhos-based catalysts have been used for the efficient C-N cross-coupling of various bromo- and chloro-indazoles with both aromatic and aliphatic secondary amines, tolerating a range of functional groups. nih.gov Similarly, BrettPhos-based precatalysts are often preferred for coupling heteroaryl halides with primary amines. nih.gov The high reactivity of these catalysts often allows for reactions to proceed under mild conditions, such as at room temperature, which is a significant improvement over older methods that required elevated temperatures. mit.edu
| Heteroaryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-1H-indazole | Morpholine | RuPhos Precatalyst | LiHMDS | THF | 91 | nih.gov |
| 6-Bromo-1H-indazole | Benzylamine | BrettPhos Precatalyst | LiHMDS | THF | 92 | nih.gov |
| 3-Chloropyridine | Aniline | Pd₂(dba)₃ / XPhos | NaO-t-Bu | THF | 99 | researchgate.net |
| 2-Chloropyrazine | tert-Octylamine | GPhos-based Precatalyst | NaO-t-Bu | Dioxane | 95 | nih.gov |
Carbon-Oxygen (C-O) Cross-Coupling Reactions
While less common than C-N coupling, palladium-catalyzed C-O cross-coupling is a powerful method for the synthesis of diaryl ethers and other aryl ethers, providing an alternative to the traditional Ullmann condensation. organic-chemistry.org The development of bulky, electron-rich phosphine ligands has been crucial for this transformation. For instance, the tBuBrettPhos Pd G3 precatalyst, which is structurally related to this compound, has been identified as an excellent choice for C-O cross-coupling reactions of aryl halides with a wide range of primary alcohols, including methanol (B129727) and ethanol. This suggests that G4 precatalysts bearing similar biaryl phosphine ligands, such as this compound, possess the necessary catalytic activity to facilitate these challenging bond formations, although specific applications for this compound in this area are not as extensively documented as its use in amination.
Carbon-Sulfur (C-S) Cross-Coupling Reactions
The formation of carbon-sulfur bonds via palladium catalysis is a reliable and important method for synthesizing aryl thioethers, which are prevalent structures in pharmaceuticals and agrochemicals. nih.gov Historically, this transformation was challenging because thiols and thiolates can strongly bind to and deactivate late transition metal catalysts. nih.gov
Recent research has shown that catalysts supported by monophosphine ligands, like the CPhos ligand in this compound, can be exceptionally effective for C-S cross-coupling. nih.gov These catalysts can achieve higher reactivity than those based on traditional chelating, bisphosphine ligands, allowing reactions to proceed at lower temperatures and with soluble bases. nih.gov This method is compatible with a wide array of functional groups. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the thiol, deprotonation, and reductive elimination to yield the aryl thioether product. acsgcipr.org This approach avoids the need to handle unstable or commercially unavailable arenethiols by coupling readily available aryl halides with thiols or thiol surrogates. nih.gov
| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | 4-tert-Butylbenzenethiol | Pd(OAc)₂ / Monophosphine Ligand | K₃PO₄ | Toluene | 98 | nih.gov |
| 1-Bromo-4-methoxybenzene | Thiophenol | Pd(OAc)₂ / Monophosphine Ligand | K₃PO₄ | Toluene | 98 | nih.gov |
| 1-Chloro-4-nitrobenzene | 4-Chlorothiophenol | Pd₂ (dba)₃ / DiPPF | NaO-t-Bu | Dioxane | 95 | nih.gov |
| 4-Bromoacetophenone | Triisopropylsilanethiol (Surrogate) | Pd(OAc)₂ / CyPF-tBu | LiHMDS | Toluene | 92 | nih.gov |
Mechanistic Aspects of Thiolate-Induced Deactivation
The deactivation of palladium catalysts by sulfur-containing compounds, particularly thiols and thiolates, is a critical consideration in cross-coupling reactions, as these functional groups can be present in complex substrates or as impurities. While specific studies on the deactivation of this compound by thiolates are not extensively detailed in the public domain, the general mechanisms of palladium catalyst poisoning by such species are well-understood and can be extrapolated to this specific precatalyst. The deactivation process is primarily attributed to the strong coordination of sulfur to the palladium center, which can disrupt the catalytic cycle in several ways.
Two predominant pathways are frequently cited for the deactivation of palladium catalysts in the presence of thiols or thiolates. The first involves the formation of highly stable and catalytically inactive palladium-thiolate complexes. These can manifest as monomeric species, such as LPd(H)SR, or as dimeric or polymeric structures, for instance, [LPd(SR)₂]⁻, where 'L' represents the phosphine ligand (in this case, CPhos) and 'R' is an organic substituent. The strong Pd-S bond in these complexes can render the palladium center coordinatively saturated and electronically deactivated, preventing it from participating in the requisite oxidative addition and reductive elimination steps of the catalytic cycle.
The second major deactivation pathway involves the displacement of the essential phosphine ligand by the thiolate. Thiolates are strong nucleophiles and can compete with the CPhos ligand for coordination sites on the palladium atom. The displacement of the bulky and electron-rich CPhos ligand, which is crucial for the stability and reactivity of the catalytic species, leads to the formation of less active or completely inactive palladium complexes. This can be particularly problematic as the catalytic cycle progresses and coordination environments around the palladium center change.
Under typical cross-coupling conditions, which often involve a basic medium, thiols (RSH) are readily deprotonated to form the more nucleophilic thiolates (RS⁻). These thiolates can then readily attack the palladium center, leading to the aforementioned deactivation pathways. The stability of the resulting palladium-thiolate species often makes this deactivation irreversible, effectively "killing" the catalyst.
Other Cross-Coupling Reactions Involving this compound
The this compound precatalyst, owing to the advantageous properties of the CPhos ligand, has demonstrated significant utility in a variety of cross-coupling reactions beyond the more common Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The bulky and electron-rich nature of the CPhos ligand facilitates oxidative addition and reductive elimination, making the catalyst effective for the formation of various carbon-carbon and carbon-heteroatom bonds.
One of the notable applications of CPhos-based palladium catalysts is in the Negishi coupling , particularly in the challenging coupling of secondary alkylzinc reagents with aryl halides. researchgate.netorganic-chemistry.orgmit.edunih.govnih.gov This reaction is often plagued by the competing β-hydride elimination pathway, which leads to the formation of undesired isomerized products. The CPhos ligand has been shown to effectively promote the desired reductive elimination over β-hydride elimination, resulting in high selectivity for the desired branched products. organic-chemistry.orgmit.edu This has made it a valuable tool for the synthesis of complex organic molecules bearing secondary alkyl moieties. researchgate.netorganic-chemistry.orgmit.edunih.govnih.gov
The following table details the performance of a CPhos-based palladium catalyst in the Negishi coupling of various secondary alkylzinc halides with a range of aryl bromides and chlorides, showcasing the broad substrate scope and high selectivity of this catalytic system. organic-chemistry.orgmit.edu
| Aryl Halide | Alkylzinc Halide | Product | Yield (%) | Ratio of Branched to Linear Product |
|---|---|---|---|---|
| 4-Bromobenzonitrile | Isopropylzinc bromide | 4-Isopropylbenzonitrile | 95 | >99:1 |
| Methyl 4-bromobenzoate | Isopropylzinc bromide | Methyl 4-isopropylbenzoate | 92 | >99:1 |
| 4-Bromoacetophenone | Cyclopentylzinc bromide | 4-Cyclopentylacetophenone | 91 | >99:1 |
| 2-Bromotoluene | Isopropylzinc bromide | 2-Isopropyltoluene | 85 | >99:1 |
| 1-Bromo-4-(trifluoromethyl)benzene | Cyclohexylzinc bromide | 1-Cyclohexyl-4-(trifluoromethyl)benzene | 93 | >99:1 |
| 4-Chlorobenzonitrile | Isopropylzinc bromide | 4-Isopropylbenzonitrile | 88 | >99:1 |
| N-Boc-4-bromoaniline | sec-Butylzinc bromide | N-Boc-4-(sec-butyl)aniline | 89 | 98:2 |
Beyond the Negishi coupling, this compound is also a competent catalyst for a range of other important transformations, including:
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The electron-rich CPhos ligand can facilitate the oxidative addition of the halide and subsequent steps in the catalytic cycle.
Heck Coupling: The formation of a carbon-carbon bond between an alkene and an aryl or vinyl halide can be effectively catalyzed by palladium complexes, and the properties of CPhos are well-suited for this transformation.
Stille Coupling: This reaction involves the coupling of an organotin compound with an sp²-hybridized organic halide. This compound can be employed to facilitate this transformation.
Hiyama Coupling: Similar to other cross-coupling reactions, the Hiyama coupling forms a carbon-carbon bond, in this case between an organosilane and an organic halide.
The versatility of this compound in these diverse cross-coupling reactions underscores its importance as a robust and efficient catalyst in modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.
Advanced Methodologies and Optimization Strategies for Cphos Pd G4
High-Throughput Experimentation (HTE) in CPhos Pd G4 Reaction Development
High-Throughput Experimentation (HTE) has become an indispensable tool for the rapid and efficient development of chemical reactions. researchgate.net This methodology allows for the parallel execution of numerous experiments, enabling the swift screening of a wide array of reaction parameters. In the context of this compound, HTE is instrumental in identifying optimal conditions by systematically varying catalysts, bases, solvents, and other reaction components. chemrxiv.orgsigmaaldrich.com
A notable application of HTE involved the screening of 22 distinct palladium precatalysts, including this compound, in combination with 47 different bases for C-N cross-coupling reactions. chemrxiv.org This extensive screening process, which would be prohibitively time-consuming using traditional methods, allowed for the identification of the most effective catalyst-base combinations. chemrxiv.org For instance, a study assessing the coupling of various aryl halides with 4-phenyl piperidine (B6355638) identified a combination of this compound with LiOTMS as a particularly robust and general set of conditions. researchgate.netchemrxiv.org The ability to rapidly assess such a vast chemical space accelerates the discovery of novel and efficient catalytic systems. researchgate.net
The data generated from HTE experiments not only facilitates the optimization of specific reactions but also provides large, high-quality datasets. These datasets are crucial for building predictive models and gaining deeper insights into reaction mechanisms and catalyst behavior. researchgate.net
Integration of Machine Learning for Catalytic Performance Prediction
The synergy between HTE and machine learning (ML) is revolutionizing catalyst development. researchgate.net ML algorithms can analyze the large and complex datasets generated by HTE to identify patterns and predict reaction outcomes with increasing accuracy. researchgate.netnih.gov This predictive capability allows researchers to focus their experimental efforts on the most promising candidates, thereby accelerating the discovery of new catalysts and reaction conditions. nih.gov
For palladium-catalyzed C-N couplings, ML models have been developed using datasets generated through HTE. chemrxiv.org These models aim to predict reaction yields based on the properties of the starting materials and reagents. researchgate.net While models trained on limited datasets may struggle to extrapolate to new and diverse molecules, recent efforts have focused on creating large, structurally diverse datasets to improve the predictive power of ML models. chemrxiv.orgresearchgate.net
The integration of this compound conservation scores as a feature in ML models is another promising avenue. By combining this data with structural and physicochemical properties, classifiers can be trained to predict functional phosphosites, demonstrating the broader applicability of ML in catalysis. benchchem.com The ultimate goal is to create robust predictive models that can guide in silico reaction design and minimize the need for extensive experimental screening. researchgate.net
Optimization of Reaction Parameters
The performance of this compound is highly dependent on the specific reaction conditions. Careful optimization of parameters such as solvent, base, and catalyst loading is crucial for achieving high yields, selectivity, and efficiency.
The choice of solvent can significantly impact the rate, selectivity, and equilibrium of a cross-coupling reaction. whiterose.ac.uk Solvents can influence the stability of the catalyst, the solubility of reagents, and even participate in the catalytic cycle. acs.orgnumberanalytics.com For instance, coordinating solvents can modulate the electronic and steric properties of the palladium center, thereby altering its reactivity. numberanalytics.commontana.edu
In the context of this compound, which exhibits good solubility in common organic solvents, the selection of the solvent is still a critical parameter to optimize. sigmaaldrich.comsigmaaldrich-jp.com The solvent can affect the activation of the precatalyst and the stability of the active catalytic species. whiterose.ac.uk For example, in Suzuki couplings, the use of a polar coordinating solvent like benzonitrile, even in small amounts, can invert the selectivity of oxidative addition compared to a non-coordinating solvent like THF. montana.edu This highlights the profound effect a solvent can have on the reaction outcome.
The following table summarizes the effect of different solvents on a hypothetical this compound catalyzed reaction, illustrating the importance of solvent screening.
| Solvent | Dielectric Constant (ε) | Yield (%) | Selectivity (Product A:B) |
| Toluene | 2.38 | 85 | 95:5 |
| Dioxane | 2.21 | 92 | 98:2 |
| THF | 7.58 | 78 | 90:10 |
| 2-MeTHF | 6.97 | 88 | 96:4 |
| CPME | 4.6 | 90 | 97:3 |
This table is illustrative and based on general principles of solvent effects in cross-coupling reactions.
The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions. It is essential for the activation of the precatalyst and for facilitating the key steps in the catalytic cycle, such as the deprotonation of the nucleophile and the regeneration of the active catalyst. sigmaaldrich.com The choice of base and its concentration can significantly influence the reaction rate and yield. nih.gov
A wide variety of bases have been screened in conjunction with this compound. chemrxiv.org Both inorganic bases, such as carbonates and phosphates, and organic bases, such as alkoxides, are commonly employed. sigmaaldrich.com The strength and solubility of the base are critical factors. For instance, weak bases like potassium carbonate or phosphate (B84403) can be effective for the activation of G2 precatalysts at room temperature. sigmaaldrich.com Stronger bases, such as sodium tert-butoxide, are often used to achieve high reaction rates. nih.gov
HTE studies have been instrumental in systematically evaluating a vast number of base-catalyst combinations. In one such study, 47 different bases were screened with seven prioritized precatalysts, including this compound, leading to the identification of LiOTMS as a highly effective base for C-N couplings. researchgate.netchemrxiv.org The optimal choice of base is highly substrate-dependent, and therefore, screening is often necessary to identify the ideal conditions for a specific transformation. mit.edu
The impact of different bases on a hypothetical this compound catalyzed amination is shown in the table below.
| Base | pKa of Conjugate Acid | Yield (%) | Reaction Time (h) |
| NaOt-Bu | 19.2 | 95 | 1 |
| K₃PO₄ | 12.3 | 88 | 4 |
| Cs₂CO₃ | 10.3 | 82 | 6 |
| LiHMDS | 26 | 98 | 0.5 |
| DBU | 13.5 | 75 | 8 |
This table is illustrative and based on general principles of base effects in cross-coupling reactions.
A key advantage of using highly active precatalysts like this compound is the ability to use very low catalyst loadings, which is economically and environmentally beneficial. sigmaaldrich.com Minimizing the amount of palladium catalyst is a significant goal in process chemistry, as it reduces costs and simplifies the purification of the final product by lowering residual palladium levels. acs.org
Research has demonstrated the effectiveness of this compound and related Buchwald precatalysts at very low loadings. For instance, in certain N-arylation reactions, catalyst loadings as low as 0.01 mol% have been achieved while maintaining excellent yields. sigmaaldrich.com Similarly, in the monoarylation of primary anilines, catalyst loadings have been successfully reduced to 0.01 mol% with reaction times of just one hour. nih.gov
Optimizing reaction conditions, including the choice of ligand, base, and solvent, is crucial for achieving high turnover numbers (TON) and turnover frequencies (TOF), which are measures of catalyst efficiency. acs.org Efficient heat and mass transfer are also important, particularly in large-scale reactions, to ensure that the reaction proceeds efficiently and that the catalyst remains active.
The following table illustrates the relationship between catalyst loading, reaction time, and yield for a hypothetical this compound catalyzed reaction.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1.0 | 0.5 | 99 |
| 0.5 | 1 | 98 |
| 0.1 | 4 | 95 |
| 0.05 | 8 | 92 |
| 0.01 | 24 | 85 |
This table is illustrative and based on general principles of catalyst loading effects in cross-coupling reactions.
Considerations for Catalyst Recyclability and Sustainability
The development of sustainable chemical processes is of paramount importance. In the context of palladium catalysis, this includes the use of greener solvents, milder reaction conditions, and, crucially, the ability to recycle the catalyst. nih.gov While homogeneous catalysts like this compound are highly active, their separation from the reaction mixture can be challenging.
Several strategies are being explored to facilitate the recycling of palladium catalysts. One approach involves the use of biphasic systems, where the catalyst is sequestered in one phase and the product in another, allowing for easy separation. For example, aqueous micellar media can be used to recycle the palladium catalyst, with fresh reagents being added to the same aqueous medium for subsequent runs. nih.gov
Another strategy involves the immobilization of the catalyst on a solid support. For instance, palladium has been supported on vertically aligned carbon nanotubes, creating a heterogeneous catalyst that can be easily recovered and reused with negligible leaching of palladium. academie-sciences.fr Polymeric phosphine (B1218219) ligands have also been used to create recyclable palladium catalysts. rsc.org
While these strategies are promising, further research is needed to develop robust and efficient methods for recycling this compound and other advanced homogeneous catalysts without compromising their high activity. The ultimate goal is to combine the high performance of homogeneous catalysis with the practical advantages of heterogeneous catalysis. nih.gov
Comparative Analysis of Cphos Pd G4 Catalysis
Performance Metrics versus Other Buchwald G4 Precatalysts (e.g., GPhos Pd G4, SPhos Pd G4, XPhos Pd G4, BrettPhos Pd G4)
The fourth-generation (G4) Buchwald precatalysts are distinguished by the N-methylation of the aminobiphenyl backbone, a modification designed to enhance solubility and prevent the formation of potentially interfering carbazole (B46965) byproducts during catalyst activation. sigmaaldrich.comsigmaaldrich.com While all G4 catalysts share this structural motif, the specific biarylphosphine ligand (such as CPhos, GPhos, SPhos, etc.) appended to the palladium center dictates the catalyst's performance in any given transformation. mit.edu The choice of ligand is crucial as it influences the stability and reactivity of the catalyst, making direct comparisons essential for reaction optimization. mit.edu
Research findings indicate that catalyst performance is highly dependent on the specific substrates and reaction type. For instance, in a screening for Pd-catalyzed C–S cross-coupling reactions, various G3 and G4 precatalysts showed a wide range of efficacy. While tBuBrettPhos Pd G3 and RuPhos Pd G4 gave nearly quantitative yields, SPhos Pd G4 and BrettPhos Pd G4 were moderately effective, and CPhos Pd G3 delivered a high yield under the tested conditions. mit.edu This highlights that there is no universally superior catalyst; rather, performance is context-specific.
In another study focused on a challenging C-N coupling, a GPhos-supported catalyst demonstrated superior reactivity compared to other systems. mit.edu Notably, under the specific conditions for the amination of 4-bromothiazole, several advanced precatalysts, including a JackiePhos/CPhos hybrid Pd G4 and SPhos Pd G6, resulted in 0% product yield, whereas the GPhos Pd G6 catalyst was successful. mit.edu This underscores the nuanced differences conferred by the ligand structure even within the same generation or between closely related generations.
| Precatalyst | Generation | Yield (%) |
|---|---|---|
| tBuBrettPhos Pd G3 | G3 | 100 |
| RuPhos Pd G4 | G4 | 95 |
| CPhos-Pd-G3 | G3 | 94 |
| SPhos Pd G4 | G4 | 53 |
| BrettPhos Pd G4 | G4 | 35 |
| XPhos Pd G4 | G4 | 18 |
Note: The data represents a single set of reaction conditions for the coupling of an aromatic thiol and may not be indicative of performance in other transformations. mit.edu
Advantages and Limitations in Comparison to Earlier Buchwald Generations (G1, G2, G3)
The development of Buchwald precatalysts has been an evolutionary process, with each generation introducing specific improvements to address the limitations of its predecessors. sigmaaldrich.com CPhos Pd G4, as a fourth-generation catalyst, encapsulates these advancements.
First Generation (G1): These initial precatalysts utilized a phenethylamine (B48288) scaffold. sigmaaldrich-jp.com While effective, they often required stronger bases or elevated temperatures to generate the active LPd(0) species. sigmaaldrich.comsigmaaldrich-jp.com
Second Generation (G2): The G2 catalysts incorporated a 2-aminobiphenyl (B1664054) backbone, a significant structural change. sigmaaldrich.comsigmaaldrich.com This modification increased the acidity of the palladium-bound amine, allowing for the use of weaker bases like phosphates and carbonates to generate the active catalyst at room temperature. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Third Generation (G3): A key innovation in G3 precatalysts was the replacement of the chloride anion with a non-coordinating methanesulfonate (B1217627) (mesylate) anion. sigmaaldrich-jp.compsu.edu This change enhanced solubility in a wider range of organic solvents, improved solution stability, and, crucially, accommodated bulkier and more sterically demanding biarylphosphine ligands like the BrettPhos family. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com However, a limitation of G2 and G3 precatalysts is that their activation releases carbazole, which can act as a competing nucleophile in certain reactions, such as Buchwald-Hartwig aminations, and complicate product purification. sigmaaldrich-jp.comntnu.no
Fourth Generation (G4): The G4 precatalysts, including this compound, were specifically designed to overcome the carbazole issue. sigmaaldrich.comsigmaaldrich-jp.com By methylating the amino group on the biphenyl (B1667301) scaffold, the activation process yields N-methylcarbazole. sigmaaldrich.comsigmaaldrich.com This byproduct is less intrusive and less likely to participate as a substrate in side reactions. reddit.com Furthermore, G4 precatalysts often exhibit higher solubilities while maintaining excellent catalytic activity. sigmaaldrich.comsigmaaldrich-jp.com A study directly comparing XPhos-ligated G1, G2, G3, and G4 catalysts in a Suzuki-Miyaura coupling demonstrated a steady increase in conversion with each successive generation, with G4 providing the fastest conversion to completion. ntnu.nontnu.no A potential limitation noted for G4 (and G5) precatalysts is that they can be difficult to form with extremely bulky ligands. sigmaaldrich-jp.comnih.gov
| Generation | Key Structural Feature | Primary Advantage | Notable Limitation |
|---|---|---|---|
| G1 | Phenethylamine scaffold | Facilitated generation of active Pd(0) vs. traditional sources. sigmaaldrich.comsigmaaldrich-jp.com | Often requires strong base/heat for activation. sigmaaldrich-jp.com |
| G2 | 2-Aminobiphenyl scaffold | Activation at room temperature with weaker bases. sigmaaldrich.comsigmaaldrich.com | Releases carbazole byproduct. sigmaaldrich-jp.com |
| G3 | Mesylate (OMs) anion | Accommodates bulkier ligands; enhanced solubility and stability. sigmaaldrich.comsigmaaldrich-jp.com | Releases potentially reactive carbazole byproduct. sigmaaldrich.comsigmaaldrich-jp.com |
| G4 | N-methyl-2-aminobiphenyl scaffold | Generates less intrusive N-methylcarbazole byproduct; higher solubility. sigmaaldrich.comsigmaaldrich.com | Formation with extremely bulky ligands can be difficult. sigmaaldrich-jp.comnih.gov |
Contrasting Efficacy with Traditional Palladium Sources (e.g., Pd(dba)m, Pd(II) salts)
The advent of well-defined precatalysts like this compound marked a significant improvement over traditional methods of generating active palladium catalysts. sigmaaldrich.compsu.edu Conventional palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), present several inherent challenges.
Traditional sources often lead to inefficient and inconsistent generation of the desired active LPd(0) species. sigmaaldrich-jp.comsigmaaldrich.com Their use can necessitate pre-mixing, the addition of excess phosphine (B1218219) ligand to prevent catalyst decomposition, and can suffer from batch-to-batch variability and degradation upon storage. psu.edusigmaaldrich.com The presence of byproducts from the palladium source, like dba, can sometimes inhibit the catalytic reaction. sigmaaldrich.com
In contrast, Buchwald G4 precatalysts offer numerous advantages:
Stability and Handling: They are generally air-, moisture-, and thermally-stable solids, which simplifies handling and storage. sigmaaldrich.comsigmaaldrich-jp.com
Stoichiometry Control: They incorporate a precise 1:1 ligand-to-palladium ratio, eliminating the need to add and optimize the amount of free ligand. sigmaaldrich.comsigmaaldrich.com
Efficient Activation: They are designed for rapid and quantitative generation of the active monoligated LPd(0) catalyst under mild conditions, often with weak bases. sigmaaldrich.comsigmaaldrich.commatthey.com This efficiency can lead to lower catalyst loadings and shorter reaction times. sigmaaldrich.comsigmaaldrich-jp.com
Reproducibility: The use of a well-defined, stable precatalyst leads to more reproducible results compared to the in situ generation from traditional sources. psu.edu
While the advantages of precatalysts are significant and broadly applicable, their superiority is not absolute for every conceivable chemical transformation. In a study on the synthesis of an antimalarial drug candidate, screening for a Sonogashira coupling revealed that various advanced palladacycles, including SPhos Pd G3 and Xantphos Pd G4, gave results that were not competitive with a more traditional system of Pd(PPh₃)₄ and a CuI co-catalyst. nih.gov This illustrates that for certain specific applications, traditional catalyst systems may still offer optimal performance.
| Feature | This compound (and other G4 Precatalysts) | Traditional Pd Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
|---|---|---|
| Catalyst Generation | Efficient, clean, and quantitative formation of LPd(0). sigmaaldrich.comsigmaaldrich.com | Can be inefficient and inconsistent. sigmaaldrich.com |
| L:Pd Ratio | Fixed and well-defined (1:1). sigmaaldrich.comsigmaaldrich.com | Requires addition of excess ligand. sigmaaldrich.com |
| Stability | Air, moisture, and thermally-stable crystalline solids. sigmaaldrich.comsigmaaldrich-jp.com | Can be sensitive; Pd₂(dba)₃ loses activity over time. sigmaaldrich.com |
| Reproducibility | High. psu.edu | Can be variable. psu.edu |
| Reaction Conditions | Often allows for milder conditions, lower loadings, and shorter times. sigmaaldrich.comsigmaaldrich-jp.com | May require harsher conditions or pre-activation steps. sigmaaldrich.com |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies Utilizing CPhos Pd G4
The robust nature of this compound makes it an ideal candidate for developing novel synthetic methodologies that push the boundaries of traditional cross-coupling reactions. Researchers are actively exploring its use in complex bond formations beyond standard C-C and C-N couplings. The catalyst's high activity is crucial for transformations involving challenging substrates, such as sterically hindered molecules or those prone to side reactions.
One promising area is the development of tandem or domino reactions, where this compound could catalyze multiple sequential bond-forming events in a single pot. This approach enhances synthetic efficiency by reducing the number of intermediate purification steps. Furthermore, its application in C-H activation/functionalization is a rapidly growing field. Directing group-assisted or non-directed C-H functionalization using this compound could provide more atom-economical routes to complex organic molecules, bypassing the need for pre-functionalized starting materials. The development of such methodologies relies on the catalyst's ability to operate under mild conditions while maintaining high selectivity and functional group tolerance.
Application in Automated Synthesis and Flow Chemistry Platforms
The stability and predictability of G4 precatalysts like this compound make them exceptionally well-suited for high-throughput experimentation (HTE), automated synthesis, and continuous flow chemistry platforms. rsc.orgnih.gov These technologies are revolutionizing drug discovery and process development by enabling the rapid synthesis and screening of large compound libraries. eubopen.orgnih.govoctant.bio
In automated synthesis, robotic systems can dispense stock solutions of substrates, reagents, and the this compound catalyst into multi-well plates to perform hundreds of reactions simultaneously. eubopen.org The reliability of the precatalyst ensures consistent generation of the active catalytic species, leading to reproducible results—a critical factor for library synthesis and reaction optimization. rsc.org
Flow chemistry, where reagents are pumped through heated tubes or channels, offers advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. nih.govthieme-connect.de The good solubility and thermal stability of this compound are beneficial for its use in continuous flow reactors. Research in this area focuses on immobilizing the catalyst onto solid supports or using it in homogeneous flow systems to synthesize active pharmaceutical ingredients (APIs) and other valuable chemicals more efficiently and safely. The integration of this compound into these automated platforms accelerates the discovery of new reactions and the optimization of existing processes, significantly shortening development timelines.
Theoretical and Computational Investigations of this compound Catalytic Pathways
While the general mechanism of palladium-catalyzed cross-coupling is well-established, detailed computational studies provide deeper insights into the specific catalytic pathways facilitated by this compound. Using tools like Density Functional Theory (DFT), researchers can model the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.netresearchgate.net
Computational studies on related biarylphosphine-ligated palladium systems have revealed the critical role of the ligand's steric bulk and electronic properties. researchgate.netnih.gov The bulky dicyclohexylphosphino group and the specific architecture of the CPhos ligand are believed to promote the formation of a monoligated, 12-electron L₁Pd(0) species, which is highly active in the oxidative addition step, particularly with challenging substrates like aryl chlorides. nih.gov DFT calculations can elucidate the transition state energies for each step, helping to identify the rate-determining step and understand how the ligand structure influences it. researchgate.net These investigations can also model the activation of the G4 precatalyst and explain its high efficiency. Such theoretical work is invaluable for rational catalyst design, allowing for the in-silico prediction of how modifications to the ligand structure might enhance catalytic activity or selectivity. nih.gov
Design Principles for Next-Generation Biarylphosphine Ligands
The evolution of Buchwald-type precatalysts provides clear design principles for creating next-generation catalysts. The transition from G3 to G4 precatalysts, which involved methylating the biphenyl (B1667301) amino group, demonstrated a key principle: eliminating potential catalyst-inhibiting byproducts (like carbazole) and improving physical properties (like solubility) can lead to more robust and efficient catalysts. sigmaaldrich-jp.comsigmaaldrich.com
Future design principles for ligands related to CPhos will likely focus on several key areas:
Modulating Steric and Electronic Properties: Fine-tuning the substituents on the biaryl backbone can influence the rate of oxidative addition and reductive elimination. nih.gov Increasing steric bulk can promote the formation of the highly reactive monoligated Pd(0) species, while adjusting electronic properties can enhance reactivity with specific substrates. nih.govnih.gov
Enhancing Stability and Longevity: Incorporating features that prevent catalyst deactivation pathways will lead to catalysts with higher turnover numbers and broader applicability. This could involve designing ligands that are more resistant to degradation under harsh reaction conditions.
Introducing New Functionalities: The development of water-soluble ligands through sulfonation allows for reactions to be performed in aqueous media, offering environmental benefits. nih.gov Ligands designed for specific applications, such as bioconjugation or materials science, represent another important direction.
These design efforts aim to create catalysts that are not only more active but also more sustainable, cost-effective, and tailored for specific, challenging chemical transformations.
| Generation | Key Design Feature | Advantage | Reference |
|---|---|---|---|
| G2 | Aminobiphenyl scaffold | Activation at room temperature with weak bases. | sigmaaldrich-jp.com |
| G3 | Methanesulfonate (B1217627) (OMs) anion | Accommodates bulkier ligands, longer life in solution. | sigmaaldrich-jp.com |
| G4 | Methylated amino group on scaffold | Prevents carbazole (B46965) byproduct formation, improves solubility. | sigmaaldrich-jp.comsigmaaldrich.com |
Expanding the Substrate Scope and Functional Group Tolerance of this compound
A major goal in catalysis research is to expand the range of substrates that can be used in a particular reaction and to increase the tolerance for various functional groups. While this compound is already known for its versatility, ongoing research seeks to apply it to even more complex and functionally diverse molecules, particularly in the later stages of a synthetic sequence. nih.gov
Studies focus on employing this compound for coupling partners that are traditionally difficult, such as five-membered heterocycles, sterically demanding aryl chlorides, or substrates bearing sensitive functional groups like aldehydes, ketones, or unprotected alcohols. sigmaaldrich.comresearchgate.net For example, the related XPhos Pd G4 catalyst has proven highly effective for the Suzuki-Miyaura coupling of unstable thienylboronic acids at low temperatures, a transformation that is challenging for less active catalysts. researchgate.net
Research in this area involves systematically testing the catalyst under various conditions with a wide array of substrates to map its capabilities and limitations. The data gathered from these studies are crucial for medicinal and process chemists who need reliable methods for synthesizing complex molecules without the need for extensive protecting group strategies. The superior performance of this compound in these contexts reduces the number of synthetic steps, minimizes waste, and ultimately makes the synthesis of valuable compounds more efficient. researchgate.net
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Formation of C(sp²)-C(sp²) bonds between organoborons and organohalides. | sigmaaldrich.com |
| Buchwald-Hartwig Amination | Formation of C-N bonds between organohalides and amines. | sigmaaldrich.com |
| Negishi Coupling | Coupling of organozinc compounds with organohalides. | sigmaaldrich.com |
| Heck Reaction | Reaction of an unsaturated halide with an alkene. | sigmaaldrich.com |
| Sonogashira Coupling | Coupling of terminal alkynes with aryl or vinyl halides. | sigmaaldrich.com |
| Stille Coupling | Coupling of organotin compounds with organohalides. | sigmaaldrich.com |
| Hiyama Coupling | Coupling of organosilicon compounds with organohalides. | sigmaaldrich.com |
Q & A
Q. What frameworks guide hypothesis generation for this compound’s substrate scope expansion?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Prioritize aryl fluorides (understudied in Pd catalysis).
- Novel : Explore enantioselective variants via chiral CPhos derivatives.
- Relevant : Align with NIH green chemistry priorities (e.g., reduce solvent waste). Validate hypotheses via pilot screens (24 substrates, 3 replicates) .
Q. How can machine learning predict optimal reaction conditions for this compound?
- Methodological Answer :
- Dataset Curation : Compile historical data (100+ entries) on yield, TON, and conditions.
- Model Training : Use Random Forest or XGBoost (Python/scikit-learn) with features: substrate Hammett σ, solvent dielectric constant, temperature.
- Validation : Compare predicted vs. experimental yields via k-fold cross-validation. Publish SHAP (SHapley Additive exPlanations) values to interpret feature importance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
